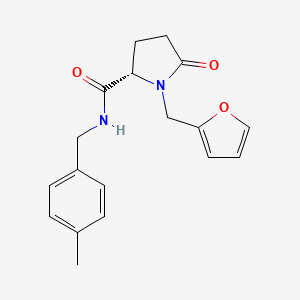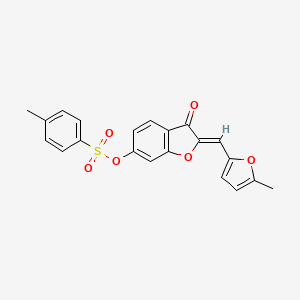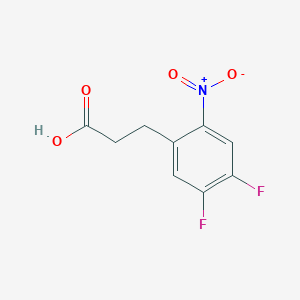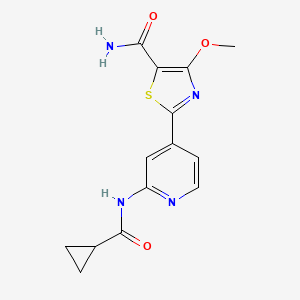![molecular formula C19H19NO3S2 B2437700 4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide CAS No. 2034392-46-4](/img/structure/B2437700.png)
4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Several synthetic methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly used .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including our compound of interest, have been investigated for their anti-inflammatory effects. These compounds exhibit potential in modulating inflammatory pathways, making them relevant for conditions such as arthritis, asthma, and other inflammatory disorders .
Antimicrobial Activity
The thiophene nucleus contributes to the antimicrobial properties of this compound. It has demonstrated inhibitory effects against various microorganisms, including bacteria (e.g., Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus) . Such antimicrobial activity is valuable in the development of novel antibiotics.
Antioxidant Potential
Thiophene-containing compounds often exhibit antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage. The compound may contribute to antioxidant defense mechanisms .
Anti-Cancer Activity
Research suggests that certain thiophene derivatives possess anti-cancer properties. They interfere with cancer cell growth, inhibit specific kinases, and induce apoptosis. Our compound could potentially be explored further as an anti-cancer agent .
Estrogen Receptor Modulation
Thiophene-based compounds have been investigated for their interactions with estrogen receptors. Some derivatives exhibit selective binding to these receptors, which could have implications for hormone-related conditions and diseases .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives find applications in material science. Their unique electronic properties make them useful in organic electronics, such as organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) .
Mechanism of Action
The mechanism of action of thiophene-based compounds can vary depending on their specific structure and the biological target. Some thiophene-based compounds have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
properties
IUPAC Name |
4-acetyl-N-[1-(1-benzothiophen-3-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(11-16-12-24-19-6-4-3-5-18(16)19)20-25(22,23)17-9-7-15(8-10-17)14(2)21/h3-10,12-13,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIJYCVGHRZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)


![N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2437639.png)
![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)